molecular formula C6H9N3 B11818306 2-(Pyridazin-4-YL)ethan-1-amine CAS No. 1083337-92-1

2-(Pyridazin-4-YL)ethan-1-amine

Cat. No.: B11818306
CAS No.: 1083337-92-1
M. Wt: 123.16 g/mol
InChI Key: XLHRTJGOOHOOGQ-UHFFFAOYSA-N
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Description

2-(Pyridazin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C6H9N3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-4-YL)ethan-1-amine typically involves the reaction of pyridazine derivatives with appropriate amine precursors. One common method includes the reaction of 4-chloropyridazine with ethylenediamine under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

2-(Pyridazin-4-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridazin-4-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for additional functionalization and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-pyridazin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHRTJGOOHOOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651810
Record name 2-(Pyridazin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083337-92-1
Record name 2-(Pyridazin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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